molecular formula C22H22N2O5S B7714919 3-(dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide

3-(dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide

Cat. No. B7714919
M. Wt: 426.5 g/mol
InChI Key: YNVFWXIOMRNZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical formula, C16H17FNO3S. This compound is a member of the benzamide family and is commonly referred to as DFB. DFB is a potent inhibitor of the enzyme Glycogen Synthase Kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as gene expression, cell proliferation, and apoptosis.

Mechanism of Action

DFB inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various cellular processes. DFB has been shown to increase the levels of β-catenin, a key regulator of the Wnt signaling pathway, and promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFB inhibits the proliferation of cancer cells and promotes their differentiation. DFB has also been shown to reduce the levels of amyloid-β, a protein that is involved in the development of Alzheimer's disease. In vivo studies have shown that DFB improves glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. DFB is also relatively stable and can be stored for long periods without significant degradation. However, DFB has some limitations for lab experiments. It is a small molecule and may not penetrate cell membranes efficiently. DFB also has a relatively short half-life in vivo, which may limit its efficacy in animal studies.

Future Directions

There are several future directions for the study of DFB. One direction is to investigate the role of GSK-3β in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GSK-3β that can be used in clinical trials. Finally, the use of DFB in combination with other drugs may provide new therapeutic options for various diseases.

Synthesis Methods

The synthesis of DFB involves a series of chemical reactions. The starting material for the synthesis is 2-fluoroaniline, which is reacted with dimethylsulfamoyl chloride to form 2-fluoro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, DFB. The overall yield of the synthesis is around 50%.

Scientific Research Applications

DFB is widely used in scientific research to study the role of GSK-3β in various cellular processes. GSK-3β is a key regulator of the Wnt signaling pathway, which is involved in embryonic development, tissue homeostasis, and stem cell maintenance. DFB has been shown to inhibit GSK-3β activity and promote the differentiation of stem cells into specific cell types. DFB has also been used to study the role of GSK-3β in cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-24(2)30(26,27)21-15-16(13-14-20(21)28-3)22(25)23-18-11-7-8-12-19(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVFWXIOMRNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide

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